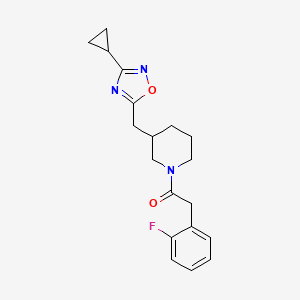

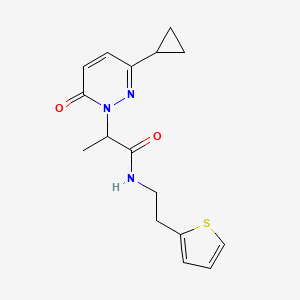

![molecular formula C6H8N4O2 B2639371 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1333508-96-5](/img/structure/B2639371.png)

2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Descripción general

Descripción

2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical compound with the CAS Number: 1333508-96-5 . It has a molecular weight of 168.16 . The compound is a yellow to brown solid at room temperature .

Synthesis Analysis

A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4O2/c11-10(12)6-3-5-4-7-1-2-9(5)8-6/h3,7H,1-2,4H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid at room temperature .Aplicaciones Científicas De Investigación

1. Energetic Material Properties

Poly nitro group substituted derivatives of cis-syn-cis-2, 6-dioxodecahydro-lH, 5H-diimidazo [4, 5-b: 4’, 5’-e] pyrazine, which are closely related to 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, have been studied for their energetic material properties. These compounds demonstrate good performance in terms of density and high detonation velocity, making them comparable to current energetic compounds like RDX and HMX (Yang Liu et al., 2017).

2. Synthesis and Functionalization

Studies on isoxazolopyrazine systems, which include structures similar to this compound, have reported the synthesis of various derivatives through processes like nitration and reaction with phosphoryl chloride (E. Abushanab et al., 1973).

3. Nitration Methods for Energetic Materials

The nitration of nitrogen-rich heterocyclic compounds, including pyrazine derivatives, is a significant process for designing energetic materials. The nitro group plays a crucial role in improving the oxygen balance and detonation performances of these materials (Yiming Luo et al., 2022).

4. Development of Pyrazolo[1,5-a]pyrazines

A methodology for the synthesis of pyrazolo[1,5-a]pyrazines, similar to this compound, has been developed. This involves alkylation, formylation, deprotection, and cyclization of commercially available pyrazoles, showing the versatility of this compound in various substitution patterns (P. Lindsay-Scott et al., 2017).

Safety and Hazards

Direcciones Futuras

The utilization of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with other known methodologies . This suggests potential future directions in the synthesis and application of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Propiedades

IUPAC Name |

2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c11-10(12)6-3-5-4-7-1-2-9(5)8-6/h3,7H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZDHNUYKKUDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)[N+](=O)[O-])CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

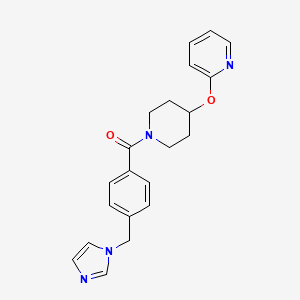

![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2639292.png)

![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2639298.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2639305.png)

![6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2639306.png)

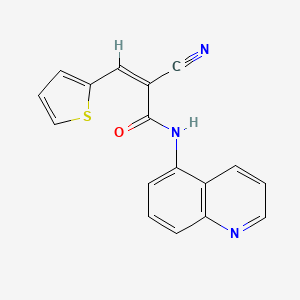

![ethyl 2-(2-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2639308.png)

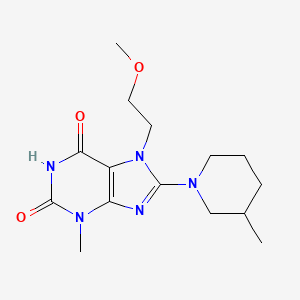

![4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide](/img/structure/B2639310.png)